N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a thiophene ring, a hydroxyethoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources under acidic conditions.
Attachment of the hydroxyethoxy group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethoxy halide reacts with a thiophene derivative.
Formation of the ethanediamide linkage: The final step involves the coupling of the thiophene derivative with a methoxyphenylmethyl amine under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industrial Chemistry: The compound can be used as a precursor for synthesizing other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide depends on its application:
Biological Systems: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport, contributing to its effectiveness in devices like OFETs and OLEDs.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and are used in similar applications.
Hydroxyethoxy derivatives: Compounds containing hydroxyethoxy groups, such as 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, have similar chemical reactivity.
Uniqueness
N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-14-6-3-2-5-13(14)11-19-17(22)18(23)20-12-15(25-9-8-21)16-7-4-10-26-16/h2-7,10,15,21H,8-9,11-12H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRBVUATFCQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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